

# Application Note and Protocol: Recrystallization of 3-(4-Nitrophenyl)pentanedioic Acid

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## Compound of Interest

Compound Name: 3-(4-Nitrophenyl)pentanedioic acid

Cat. No.: B1319485

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. This process relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal solvent will dissolve the compound to a large extent at an elevated temperature but only sparingly at lower temperatures. Upon controlled cooling, the purified compound crystallizes out of the solution, leaving the impurities dissolved in the mother liquor. This application note provides a detailed protocol for the recrystallization of **3-(4-nitrophenyl)pentanedioic acid**, a crucial step for ensuring high purity for subsequent research and development applications.

## Data Presentation

Parameter	Value/Range	Notes
Compound	3-(4-Nitrophenyl)pentanedioic Acid	
CAS Number	92289-14-0	<a href="#">[1]</a>
Molecular Formula	C <sub>11</sub> H <sub>11</sub> NO <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	253.21 g/mol	<a href="#">[1]</a>
Typical Starting Purity	~95%	Assumed for this protocol.
Recommended Solvent System	Ethanol/Water mixture	A common choice for compounds with moderate polarity.
Solvent Volume (Ethanol)	~10-20 mL per gram of crude product	To be optimized during the procedure.
Solvent Volume (Water)	To be added dropwise until persistent cloudiness	Used as an anti-solvent.
Dissolution Temperature	Boiling point of the solvent mixture	
Crystallization Temperature	Room temperature, then 0-4 °C	Gradual cooling is key.
Expected Yield	70-90%	Dependent on initial purity and technique.
Expected Purity	>99%	

## Experimental Protocol

### Materials and Equipment:

- Crude **3-(4-nitrophenyl)pentanedioic acid**
- Ethanol (95% or absolute)

- Deionized water
- Erlenmeyer flasks (appropriate sizes)
- Graduated cylinders
- Hot plate with magnetic stirring capability
- Magnetic stir bar
- Buchner funnel and flask
- Filter paper (to fit Buchner funnel)
- Glass stirring rod
- Spatula
- Watch glass
- Ice bath
- Drying oven or vacuum desiccator
- Melting point apparatus (for purity assessment)

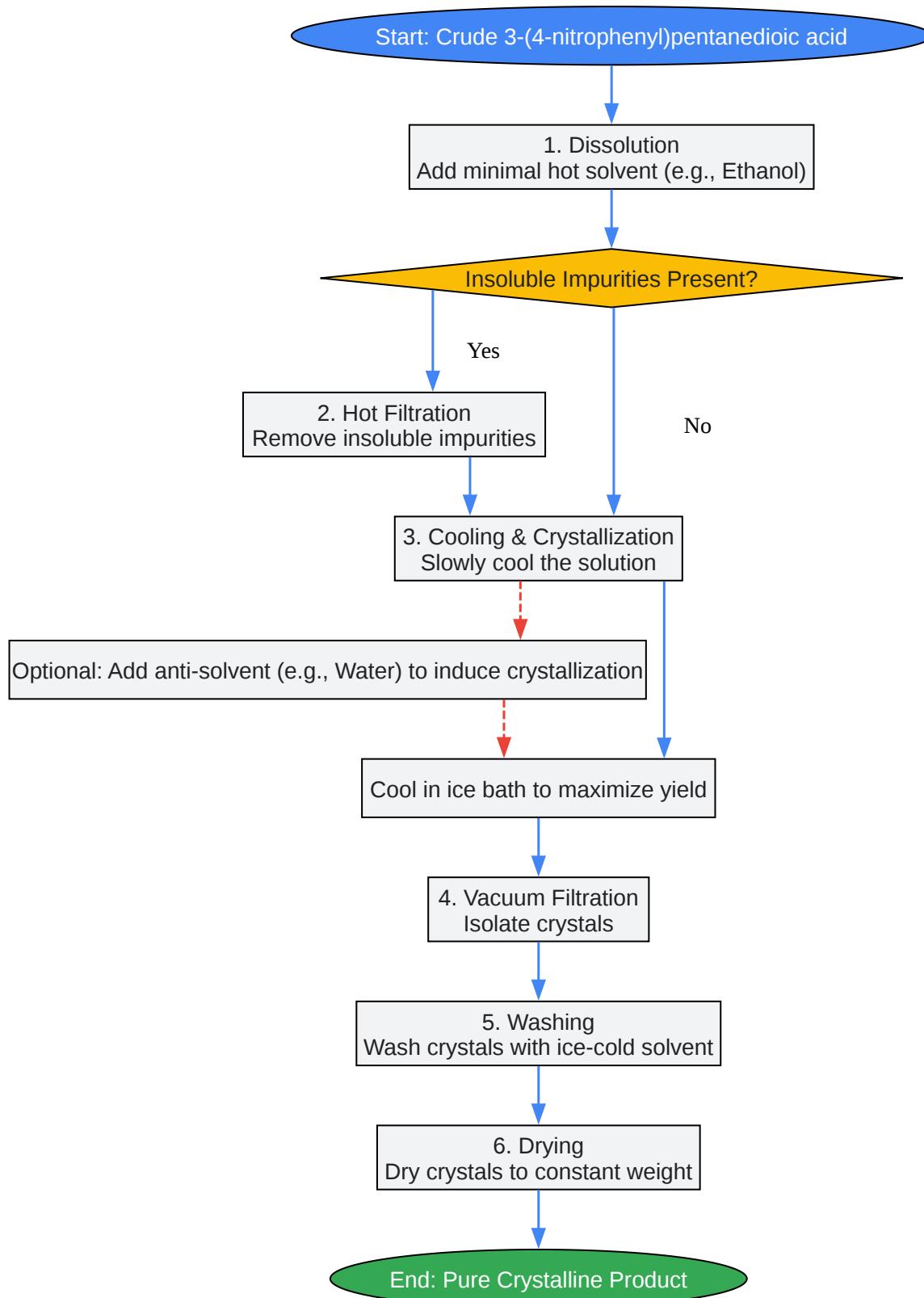
**Procedure:**

- Solvent Selection and Dissolution:
  - Place a sample of crude **3-(4-nitrophenyl)pentanedioic acid** into an Erlenmeyer flask with a magnetic stir bar.
  - Add a minimal amount of the primary solvent (e.g., ethanol) to the flask. For every gram of crude material, start with approximately 10-20 mL of ethanol.
  - Gently heat the mixture on a hot plate with stirring. Add more of the primary solvent in small portions until the solid dissolves completely at the boiling point of the solvent. Avoid adding a large excess of solvent.

- Hot Filtration (if necessary):
  - If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not dissolve.
  - To prevent premature crystallization during filtration, use a pre-heated funnel and receiving flask. This can be achieved by placing them in an oven or rinsing with hot solvent prior to use.
- Inducing Crystallization:
  - If a single solvent is effective, allow the hot, clear solution to cool slowly to room temperature. If using a solvent mixture, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight, persistent cloudiness is observed. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.
  - Cover the flask with a watch glass to prevent solvent evaporation and contamination.
  - Allow the flask to cool undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
  - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation of Crystals:
  - Collect the crystals by vacuum filtration using a Buchner funnel and flask.
  - Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
  - Continue to draw air through the crystals on the filter for several minutes to aid in initial drying.
- Drying:
  - Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

- Dry the crystals to a constant weight. This can be done in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.
- Purity Assessment:
  - Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
  - Calculate the percentage yield of the purified product.

#### Mandatory Visualization

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Caption: Workflow for the recrystallization of **3-(4-nitrophenyl)pentanedioic acid**.

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## References

- 1. CAS 92289-14-0 | 3-(4-Nitrophenyl)pentanedioic acid - Synblock [synblock.com]
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